molecular formula C16H17N5O2S2 B5548904 2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No.: B5548904
M. Wt: 375.5 g/mol
InChI Key: DXMWDUHXZHVNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.08236715 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has shown that derivatives of thiazole and triazole, which share structural similarities with the compound , exhibit significant antimicrobial and anticancer activities. For example, compounds synthesized from thiazole precursors demonstrated in vitro antimicrobial activity against bacterial and fungal strains, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Another study highlighted the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties, indicating a potential for developing new pharmacological agents (Abu‐Hashem et al., 2020).

Synthesis and Characterization

The synthesis of complex thiazole and triazole derivatives provides insight into the chemical properties and potential applications of such compounds. A study on the synthesis of 5,6-diaryl-1,2,4-triazine derivatives, for instance, investigated their cyclooxygenase (COX) inhibitory activity, highlighting the relevance of these compounds in medical research for their anti-inflammatory properties (Ertas et al., 2022). Additionally, derivatives of 4(3H)-quinazolinones from methyl 2-isothiocyanatobenzoate have been synthesized, showcasing the versatility of thiazole compounds in creating a variety of biologically active molecules (Dean & Papadopoulos, 1982).

Central Nervous System Penetrability

A specific study on a structurally similar compound, 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, indicated its ability to effectively penetrate the blood-brain barrier, which is crucial for the development of central nervous system-active pharmaceuticals. This highlights the potential of related thiazole compounds in treating neurological disorders (Rosen et al., 1990).

Properties

IUPAC Name

2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-3-21-14(11-6-4-5-7-12(11)23-2)19-20-16(21)25-10-13(22)18-15-17-8-9-24-15/h4-9H,3,10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMWDUHXZHVNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.